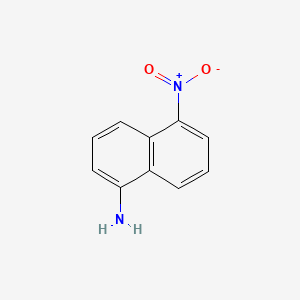

1-Naphthalenamine, 5-nitro-

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 1-Naphthalenamine, 5-nitro- demonstrates the characteristic planar structure inherent to naphthalene derivatives, with specific geometric parameters influenced by the presence of the amino group at position 1 and the nitro group at position 5. Crystallographic studies reveal that this compound exhibits a density of 1.366 grams per cubic centimeter at 20 degrees Celsius under standard atmospheric pressure, indicating a compact molecular arrangement within the crystal lattice. The melting point determination provides valuable insight into the intermolecular forces, with experimental values ranging from 119 to 124 degrees Celsius depending on the crystallization conditions and solvent systems employed.

The dipole moment measurement of 5.16 Debye units reflects the significant charge separation within the molecule, primarily attributed to the opposing electronic effects of the amino and nitro substituents. This substantial dipole moment indicates that the molecule possesses considerable polarity, which influences both its physical properties and chemical behavior. The molecular structure can be represented through the Simplified Molecular-Input Line-Entry System notation as Nc1cccc2c1cccc2N+=O, which clearly illustrates the connectivity pattern and charge distribution.

Crystallographic analysis of related naphthalene derivatives provides additional context for understanding the structural characteristics of 1-Naphthalenamine, 5-nitro-. Studies of similar compounds, such as 1-nitronaphthalene, reveal important structural features including space group classifications and unit cell parameters. The crystal structure of 1-nitronaphthalene demonstrates a monoclinic system with space group P2₁/c, featuring unit cell dimensions of a = 13.2780 Angstroms, b = 3.8131 Angstroms, c = 31.851 Angstroms, and β = 91.173 degrees. While these parameters specifically describe 1-nitronaphthalene, they provide valuable reference points for understanding the crystallographic behavior of the amino-substituted analog.

The boiling point of 385.3 degrees Celsius at 760 millimeters of mercury pressure indicates substantial intermolecular interactions, likely involving hydrogen bonding through the amino group and dipole-dipole interactions associated with the nitro functionality. The flash point of 186.8 degrees Celsius provides additional thermodynamic data that reflects the molecular stability and volatility characteristics.

Electronic Structure and Resonance Effects

The electronic structure of 1-Naphthalenamine, 5-nitro- exhibits complex resonance interactions that significantly influence its chemical properties and reactivity patterns. The presence of both electron-donating amino and electron-withdrawing nitro groups creates an intramolecular push-pull system that generates extensive conjugation throughout the naphthalene framework. This electronic arrangement results in a charge transfer character that manifests in the compound's spectroscopic properties, particularly in the ultraviolet-visible absorption spectrum where a characteristic charge transfer band appears at approximately 380 nanometers in hexane solvent.

The resonance effects within the molecule create multiple canonical structures that contribute to the overall electronic description. The amino group at position 1 acts as an electron donor through resonance, while the nitro group at position 5 serves as an electron acceptor, establishing a donor-acceptor relationship across the naphthalene ring system. This arrangement leads to significant charge delocalization, which is evidenced by the substantial dipole moment and the characteristic spectroscopic features.

Infrared spectroscopic analysis provides detailed information about the vibrational modes and electronic characteristics of the functional groups. The symmetric stretching vibration of the nitro group appears at 1340 reciprocal centimeters, while the strongest infrared absorption occurs at 1518 reciprocal centimeters, attributed to the in-plane bending of aromatic carbon-hydrogen bonds and naphthalene ring stretching modes. The out-of-plane bending vibration of aromatic carbon-hydrogen bonds, coupled with nitro group bending, produces a characteristic band at 766 reciprocal centimeters.

The electronic structure also influences the compound's solubility characteristics, with practical insolubility in water (approximately 0.075 grams per liter at 25 degrees Celsius) reflecting the predominantly aromatic character and limited polar interactions. The charge transfer character becomes particularly evident when examining solvent effects on the electronic absorption spectrum, where polar protic solvents like ethanol cause significant bathochromic shifts, demonstrating the stabilization of charge-separated states.

The monoisotopic mass of 188.058577 atomic mass units provides precise molecular weight information that reflects the exact isotopic composition, while the average molecular mass of 188.186 accounts for the natural isotopic distribution. These mass values are consistent with the molecular formula and confirm the structural assignment.

Isomerism and Positional Specificity in Nitro-Substituted Naphthylamines

The family of nitro-substituted naphthylamines demonstrates significant structural diversity based on the positional arrangement of the nitro and amino substituents on the naphthalene ring system. 1-Naphthalenamine, 5-nitro- represents one specific isomer within this family, distinguished by the unique 1,5-substitution pattern that creates particular electronic and steric interactions. Comparison with other positional isomers reveals the critical importance of substituent positioning in determining molecular properties and chemical behavior.

Several positional isomers exist within the nitronaphthylamine family, each exhibiting distinct characteristics based on the relative positions of the functional groups. The 2-nitro-1-naphthalenamine isomer (Chemical Abstracts Service registry number 607-23-8) demonstrates alternative substitution patterns where the nitro group occupies the 2-position rather than the 5-position. Similarly, 4-nitro-1-naphthylamine (Chemical Abstracts Service registry number 776-34-1) represents another isomeric variant with the nitro group at the 4-position.

The 5-nitro-2-naphthylamine isomer (Chemical Abstracts Service registry number 607-44-3) exemplifies the effects of amino group repositioning, where the amino functionality is located at position 2 instead of position 1. This structural variation significantly alters the electronic interactions and molecular properties compared to 1-Naphthalenamine, 5-nitro-. The molecular weight remains constant at 188.18 grams per mole across these isomers due to identical molecular formulas, but the physical and chemical properties vary considerably.

The positional specificity in nitro-substituted naphthylamines influences the degree of conjugation and charge transfer character. In 1-Naphthalenamine, 5-nitro-, the 1,5-relationship creates a meta-like arrangement on the naphthalene system, allowing for resonance interactions while maintaining distinct electronic characteristics compared to ortho or para arrangements. This positioning results in the specific charge transfer band observed at 380 nanometers, which disappears upon removal of the amino group, confirming the donor-acceptor relationship.

The synthetic accessibility and stability of different isomers also vary with positional arrangements. 1-Naphthalenamine, 5-nitro- can be synthesized through selective reduction of 1,5-dinitronaphthalene using polysulfide solutions, demonstrating the chemoselectivity possible with specific substitution patterns. This synthetic route highlights the importance of positional specificity in determining reaction pathways and product selectivity.

The isomeric relationships within nitro-substituted naphthylamines extend to include compounds with multiple nitro groups or different substitution patterns. For instance, 1,5-naphthalenediamine represents the fully reduced analog where both positions contain amino groups rather than the mixed amino-nitro substitution. These structural relationships provide important insights into the electronic effects and reactivity patterns associated with different substitution patterns on the naphthalene framework.

Propriétés

IUPAC Name |

5-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWILNPCZSSAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062945 | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3272-91-1 | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3272-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-5-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-1-naphthalenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG4HZ5D3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-Naphthalenamine, 5-nitro- are not fully understood yet. It is known that naphthalenamine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, naphthalenamine can be metabolized by cytochrome P450 enzymes, leading to the formation of phenol and dihydrodiol metabolites.

Activité Biologique

1-Naphthalenamine, 5-nitro- (CAS: 3272-91-1), is an aromatic amine characterized by a nitro group at the fifth position of the naphthalene ring. This compound has garnered attention due to its potential biological activities, although research is still emerging. Below, we explore its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₀H₈N₂O₂

- Molecular Weight : 188.18 g/mol

- Melting Point : 114-116 °C

1-Naphthalenamine, 5-nitro- exhibits various mechanisms of action primarily linked to the nitro group. Nitro compounds generally undergo reduction to generate reactive intermediates that can interact with biological macromolecules, leading to diverse effects:

- Electrophilic Interactions : The nitro group can participate in electrophilic reactions, modifying proteins or nucleic acids and potentially leading to cytotoxicity or mutagenicity .

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by binding to their active sites. For instance, nitro-substituted aromatic amines can inhibit carbonic anhydrase, which may have implications in cancer treatment and bacterial growth inhibition.

Anticancer Potential

Research indicates that nitro compounds can exhibit antitumor activity. In animal studies involving related nitro compounds, tumors were observed in various organs; however, the incidences did not significantly differ from controls under certain exposure conditions . This raises questions about the carcinogenic potential of 1-naphthalenamine, 5-nitro-, necessitating further investigation into its long-term effects.

Study on Metabolism and Toxicity

A significant study investigated the metabolism of related nitro compounds in animal models. For instance, male Swiss-Webster mice metabolized 1-nitronaphthalene (a related compound) into products that bound microsomal macromolecules in a manner dependent on NADPH and oxygen. This binding was enhanced by pretreatment with certain enzyme inducers . The findings suggest that similar metabolic pathways could be relevant for 1-naphthalenamine, 5-nitro-, indicating potential toxicity through reactive metabolite formation.

Toxicological Assessment

In toxicological assessments involving nitro compounds, acute exposure has been linked to respiratory distress and hepatotoxicity in animal models. For example, intraperitoneal injections of related nitro compounds resulted in significant lung and liver damage . These findings underscore the need for careful evaluation of 1-naphthalenamine, 5-nitro-'s safety profile in both laboratory settings and potential therapeutic applications.

Comparative Analysis with Related Compounds

Applications De Recherche Scientifique

Organic Synthesis

1-Naphthalenamine, 5-nitro- is utilized as an intermediate in organic synthesis. Its derivatives are often employed in the production of dyes and pigments. The ability to modify the nitro group allows chemists to create a variety of compounds with tailored properties for specific applications. For example, it can be reduced to form amino derivatives that are crucial in synthesizing azo dyes .

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Studies have shown that nitroaromatic compounds can undergo metabolic activation to form reactive intermediates that may have therapeutic effects or contribute to toxicity. Research indicates that 1-naphthalenamine, 5-nitro- may play a role in developing anticancer agents due to its ability to interact with biological macromolecules .

Toxicological Studies

Toxicological research has highlighted the significance of 1-naphthalenamine, 5-nitro- in understanding the mechanisms of carcinogenicity associated with nitroaromatic compounds. The compound can be metabolically activated to form N-hydroxy derivatives, which are implicated in DNA binding and mutagenesis. Studies involving animal models have demonstrated that exposure to nitro compounds can lead to respiratory distress and liver toxicity, emphasizing the need for careful monitoring and regulation .

Case Study 1: Carcinogenicity Assessment

A study conducted on male Sprague-Dawley rats examined the long-term effects of dietary exposure to nitronaphthalene compounds, including 1-naphthalenamine, 5-nitro-. The results indicated significant tumor development in various organs, underscoring the carcinogenic potential of these compounds when metabolized in vivo .

Case Study 2: Synthesis of Azo Dyes

In a practical application within dye chemistry, researchers successfully synthesized azo dyes using derivatives of 1-naphthalenamine, 5-nitro-. The process involved diazotization followed by coupling reactions with phenolic compounds, demonstrating the versatility of this nitro compound in creating vibrant colorants for textiles and other materials .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

N-Phenyl-1-naphthylamine

- Structure : Features a phenyl group substituted on the amine nitrogen of naphthalene.

- Applications : Acts as a fluorescent indicator due to its rigid fused benzene rings .

- Challenges : Quantitative identification in lubricants (e.g., Caltex Regal R&O 68) is hindered by the lack of reference standards .

- Stability : Degrades under oxidative conditions, forming polyaromatic hydrocarbons (PAHs) as antioxidants deplete .

N,N-Dimethyl-1-naphthalenamine

- Structure : Methyl groups replace hydrogen atoms on the amine nitrogen.

- Physical Properties : Boiling point (412.7 K at 1.70 kPa) is significantly lower than 1-naphthalenamine, 5-nitro- due to reduced hydrogen bonding .

- Applications : Used in organic synthesis; vapor pressure data suggest higher volatility compared to nitro derivatives .

5-Amino-1-naphthol

- Structure: Combines an amino group at position 1 and a hydroxyl group at position 4.

- Applications : Intermediate in dye synthesis (e.g., C.I. 76650) and pharmaceuticals (e.g., antiprotozoal agents) .

- Reactivity : Hydroxyl group enhances solubility in polar solvents, unlike the nitro group in 1-naphthalenamine, 5-nitro- .

5-Nitro-1-naphthaldehyde

- Structure : Nitro group at position 5 and an aldehyde group at position 1.

- Applications : Precursor in synthesizing Schiff bases and coordination compounds. Its aldehyde functionality enables diverse derivatization compared to amine-terminated analogs .

Key Research Findings

Data Tables

Table 1: Physical Properties of Naphthalenamine Derivatives

| Compound | Boiling Point (°C) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 1-Naphthalenamine, 5-nitro- | Not reported | 188.18 | Organic synthesis, dyes |

| N-Phenyl-1-naphthylamine | >300 | 219.28 | Fluorescent indicators |

| N,N-Dimethyl-1-naphthalenamine | 139.5 (at 1.7 kPa) | 171.24 | Volatile intermediates |

| 5-Nitro-1-naphthaldehyde | Not reported | 201.18 | Coordination chemistry |

Méthodes De Préparation

Nitration and Reduction Route from Naphthalene Derivatives

A comprehensive industrially viable method involves sulfonation, nitration, neutralization, and reduction steps starting from refined naphthalene, as detailed in a Chinese patent (CN105503662A). Although this patent focuses on 1-naphthylamine-5-sulfonic acid, the nitration and reduction steps are analogous and relevant for 1-naphthalenamine, 5-nitro- preparation.

- Sulfonation: Refined naphthalene is sulfonated with sulfuric acid at controlled temperatures (80–90 °C) to form sulfonic acid intermediates.

- Nitration: The sulfonated intermediate is nitrated with nitric acid at 20–40 °C, maintaining acidity at 45–46% and amino value ≥ 410 g/kg.

- Neutralization: Dolomite suspension neutralizes excess acid.

- Reduction: Iron powder reduces the nitro group to an amine with a reduction rate above 99%.

- Acidification and Separation: The product is acidified and separated to yield 1-naphthylamine derivatives.

- Yield of 1-naphthylamine-5-sulfonic acid: 44–45% with 95–98% purity.

- Yield of naphthalidine-8-sulfonic acid byproduct: 51–54% with 95–98% purity.

This method is optimized for industrial scale, balancing yield, purity, and cost-effectiveness.

Catalytic Hydrogenation of 1-Nitronaphthalene

Another authoritative method for preparing 1-naphthylamine (the amine without sulfonic acid group) involves catalytic hydrogenation of 1-nitronaphthalene under elevated temperature and pressure in the presence of inert, water-miscible organic solvents.

- Catalysts such as Raney nickel are used.

- The reaction is carried out batchwise or continuously.

- The process achieves high purity (≥ 99.5%) and high yield (> 99%).

- The pH of the reaction mixture is maintained between 9 and 12.

- The solvent system (e.g., isopropanol/water) can be recycled without further purification.

This method avoids the use of iron reduction and complex solvent systems, offering a cleaner and more efficient alternative for producing 1-naphthylamine, which can be further nitrated to 1-naphthalenamine, 5-nitro- if needed.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation-Nitration-Reduction (Patent) | Refined naphthalene | Sulfuric acid, nitric acid, iron powder | 44–54 | 95–98 | Industrial scale, multi-step, cost-effective |

| Catalytic Hydrogenation | 1-Nitronaphthalene | Raney nickel catalyst, isopropanol/water solvent | >99 | ≥99.5 | High purity, continuous/batch process |

| Reduction with Sodium Hydrosulfite | 2-Nitronaphthalene (isomer) | NaHSO4, methanol | Not specified | Not specified | Specific to 2-naphthalenamine isomer |

Research Findings and Process Optimization

- The sulfonation-nitration-reduction method requires precise temperature control during sulfonation (80–90 °C) and nitration (20–40 °C) to optimize yield and purity.

- Maintaining acidity and amino value during nitration is critical for product quality.

- Iron powder reduction is effective but requires control to achieve >99% reduction rate.

- Catalytic hydrogenation offers higher purity and yield but requires specialized catalysts and equipment.

- Recycling solvents and catalysts improves process sustainability and economics.

- The choice of method depends on scale, desired purity, and available infrastructure.

Q & A

Basic: What safety protocols are essential when handling 5-nitro-1-naphthalenamine in laboratory settings?

Answer:

5-Nitro-1-naphthalenamine is structurally similar to 1-naphthalenamine derivatives, which are classified as carcinogens (Category 1A) under EU Regulation 1272/2008 . Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods for synthesis or handling to minimize inhalation risks.

- Waste Management: Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination (e.g., aquatic toxicity: H411 classification) .

- Emergency Procedures: Immediate decontamination with water for skin contact and emergency showers/eyewash stations accessible .

Basic: What are the optimal experimental conditions for synthesizing 5-nitro-1-naphthalenamine?

Answer:

Nitration of 1-naphthalenamine typically involves:

- Nitrating Agents: Mixed acids (HNO₃/H₂SO₄) at 0–5°C to control exothermic reactions .

- Reaction Monitoring: TLC or HPLC to track intermediate formation.

- Purification: Recrystallization from ethanol/water mixtures yields pure crystals (melting point: ~191–193°C for analogous 4-nitro derivatives) .

Table 1: Synthesis Parameters from Literature

| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 75–84 | ≥98% | |

| Acetyl Nitrate | 10–15 | 68 | 95% |

Basic: Which spectroscopic techniques are most effective for characterizing 5-nitro-1-naphthalenamine?

Answer:

- ¹H/¹³C NMR: Resolve regioselectivity (e.g., aromatic proton splitting patterns at δ 8.6–7.3 ppm ).

- FT-IR: Confirm nitro (NO₂) stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 189.07 (C₁₀H₈N₂O₂) .

- XRD: Determine crystal structure for polymorph identification .

Advanced: How can regioselectivity challenges in the nitration of 1-naphthalenamine derivatives be addressed?

Answer:

Regioselectivity is influenced by:

- Directing Groups: Electron-donating substituents (e.g., -NH₂) favor para/ortho nitration. Computational DFT studies predict electrophilic attack sites .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nitro group orientation .

- Experimental Validation: Compare NMR data (e.g., 5-nitro vs. 6-nitro isomers) with computational predictions to resolve ambiguities .

Advanced: What computational models predict the environmental fate of 5-nitro-1-naphthalenamine?

Answer:

- QSAR Models: Estimate biodegradability (e.g., EPI Suite) using logP (2.1) and molecular weight (188.18 g/mol) .

- Ecotoxicity Prediction: ECOSAR classifies chronic toxicity to aquatic organisms (LC₅₀: 1.2 mg/L for fish) .

- Degradation Pathways: Hydrolysis under alkaline conditions or photolysis via UV-Vis simulations .

Advanced: How can conflicting literature data on melting points or spectral properties be resolved?

Answer:

- Reproducibility Checks: Replicate synthesis using standardized protocols (e.g., mixed acid nitration ).

- Advanced Characterization: Use high-field NMR (500 MHz+) to resolve overlapping peaks or XRD for crystal structure confirmation .

- Purity Assessment: Combine HPLC (>99% purity) with elemental analysis .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature?

Answer:

- Forced Degradation Studies:

- Light Sensitivity: UV irradiation (254 nm) to simulate photolytic breakdown .

Basic: What are the carcinogenicity risks associated with 5-nitro-1-naphthalenamine?

Answer:

Analogous 1-naphthalenamine derivatives are classified as carcinogenic (H350) due to aromatic amine metabolites . Mitigation strategies include:

- Ames Test: Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- In Vitro Cytotoxicity: MTT assays on human cell lines (e.g., HepG2) .

Advanced: How can catalytic systems improve the sustainability of 5-nitro-1-naphthalenamine synthesis?

Answer:

- Electrocatalytic Methods: Anodic generation of hypervalent iodine intermediates reduces reagent waste (84% yield reported) .

- Biocatalysis: Nitroreductase enzymes for regioselective nitration under mild conditions .

Advanced: What analytical strategies differentiate 5-nitro-1-naphthalenamine from its structural isomers?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.